molecular formula C14H18BNO2 B15330593 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

Cat. No.: B15330593
M. Wt: 243.11 g/mol
InChI Key: PHLRJGDIQNAALE-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is a boronic acid derivative with a complex molecular structure

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized indolizine derivatives, reduced indolizine derivatives, and substituted indolizine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is used as a building block for the synthesis of complex organic molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other complex organic structures.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a useful tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with other molecules makes it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids in enzymes, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biological processes, including signal transduction and gene expression.

Comparison with Similar Compounds

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: This compound is structurally similar to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine but has an imidazo[1,2-a]pyridine core instead of an indolizine core.

Uniqueness: this compound is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to other boronic acid derivatives

Properties

Molecular Formula

C14H18BNO2

Molecular Weight

243.11 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-9-16-8-5-6-12(16)10-11/h5-10H,1-4H3

InChI Key

PHLRJGDIQNAALE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CN3C=C2

Origin of Product

United States

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